molecular formula C18H22N2OS B4942449 1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine

1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine

Cat. No. B4942449
M. Wt: 314.4 g/mol
InChI Key: SSFLSRVHFGDDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as MET, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of MET involves its binding to serotonin and dopamine receptors in the brain. This results in the activation of these receptors, which leads to the release of neurotransmitters such as serotonin and dopamine. The release of these neurotransmitters is responsible for the antidepressant and anxiolytic effects of MET.
Biochemical and Physiological Effects:
MET has been shown to have significant effects on the levels of various neurotransmitters in the brain. It has been shown to increase the levels of serotonin and dopamine, which are responsible for its antidepressant and anxiolytic effects. MET has also been shown to have significant effects on the levels of other neurotransmitters such as noradrenaline and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of MET is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the structure and function of these receptors. However, one of the main limitations of MET is its poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on MET. One area of research could focus on the development of more potent and selective analogs of MET for use in the treatment of neurological disorders. Another area of research could focus on the development of new synthetic methods for the production of MET and its analogs. Finally, research could focus on the use of MET as a tool for studying the structure and function of serotonin and dopamine receptors.

Synthesis Methods

The synthesis of MET involves the reaction of 1-benzylpiperazine with 5-ethyl-3-thienylcarboxylic acid and 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of MET as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

MET has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have significant activity as a serotonin and dopamine receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. MET has also been studied for its potential use as a tool for studying the structure and function of these receptors.

properties

IUPAC Name

(5-ethylthiophen-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-3-16-12-15(13-22-16)18(21)20-10-8-19(9-11-20)17-7-5-4-6-14(17)2/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFLSRVHFGDDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-3-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

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